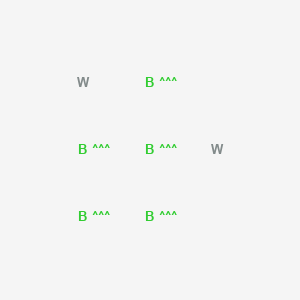

硼化钨 (W2B5)

描述

Synthesis Analysis

Tungsten boride can be synthesized through various methods, including solid-state reactions between tungsten and amorphous boron powders. The formation of W2B5, along with other tungsten borides like W2B, WB, and WB4, has been observed when mixed powders with varying compositions are treated at temperatures ranging from 800 to 1550°C in an argon atmosphere. The optimal formation of W2B5 occurs at specific boron to tungsten ratios, highlighting the importance of stoichiometry in synthesizing this compound (Itoh et al., 1987).

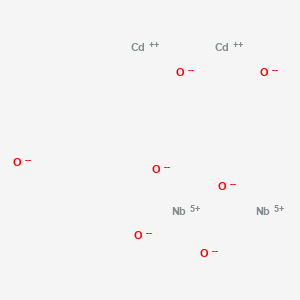

Molecular Structure Analysis

Ab initio calculations and evolutionary simulations have been instrumental in exploring the molecular structure of tungsten borides. These studies have not only confirmed the existence of known stable compounds but also led to the discovery of novel stable and nearly stable phases of tungsten borides at different pressures. The complexity and richness of tungsten boride structures are evident from these investigations, providing valuable insights into their potential mechanical properties (Zhao et al., 2018).

Chemical Reactions and Properties

The reactivity of tungsten borides with other compounds, such as during the synthesis process involving boron carbide (B4C) and tungsten (W), indicates their complex chemical behavior. These interactions are crucial for understanding the synthesis routes and optimizing the production of tungsten boride materials with desired properties (Wang et al., 2020).

Physical Properties Analysis

The physical properties of tungsten borides, especially W2B5, are notable for their high hardness and potential superconductivity under certain conditions. Investigations into their superconducting properties and neutron diffraction studies offer fascinating insights into their physical characteristics, which are critical for applications requiring materials that exhibit both hardness and electrical conductivity (Kayhan et al., 2012).

Chemical Properties Analysis

First-principles calculations have been used to study the phase stability and mechanical properties of various tungsten borides, including W2B5. These studies have provided a comprehensive understanding of the thermodynamic and mechanical stabilities of these compounds, shedding light on their estimated hardness and suggesting potential applications based on their mechanical properties (Zhao et al., 2010).

科学研究应用

形成过程和相: 硼化钨,包括 W2B5,可以通过钨和无定形硼之间的固态反应合成。这些硼化物的形成和结晶度随温度和硼含量而变化(Itoh 等, 1987).

超导性: 一些硼化钨,如 W2B4 (以前称为 W2B5),表现出超导转变。此特性对于材料研究和潜在的技术应用特别有趣(Kayhan 等, 2012).

硬度和抗性: 硼化钨,包括 W2B5,以其高硬度,化学惰性和导电性而闻名。这些特性使其适用于苛刻环境中的磨料,耐腐蚀和电极材料(Khor 等, 2005).

聚变电厂屏蔽: 在聚变电厂的背景下,硼化钨 (W2B5)被评估用于屏蔽应用。其有利的特性包括与整体钨相比,中子通量和伽马能量沉积显着减少(Windsor 等, 2021).

高压稳定性: 已经研究了 W2B5 在高压下的结构稳定性,揭示了其在高压应用中的稳健性和潜力(Kumar 等, 2015).

析氢反应 (HER) 催化: 纳米结构的硼化钨,包括 W2B5,在催化析氢反应,水裂解技术中的一个重要过程,方面显示出有希望的性能(Wang 等, 2019).

合成方法: 已经探索了各种合成硼化钨的方法,例如高温电化学合成。这些方法影响产物的相组成,粒度和形貌(Cao 等, 2011).

安全和危害

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

InChI |

InChI=1S/5B.2W | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOKLXRCTOUPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[B].[B].[B].[W].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5W2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00422824 | |

| Record name | Tungsten boride (W2B5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boranylidyne($l^{2} | |

CAS RN |

12007-98-6, 149027-54-3 | |

| Record name | Tungsten boride (W2B5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten boride (W2B5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten boride (W2B5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)